Dimethylditetradecylammonium bromide

Catalog No.
S617219
CAS No.
68105-02-2
M.F
C30H64BrN
M. Wt
518.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylditetradecylammonium bromide

CAS Number

68105-02-2

Product Name

Dimethylditetradecylammonium bromide

IUPAC Name

dimethyl-di(tetradecyl)azanium;bromide

Molecular Formula

C30H64BrN

Molecular Weight

518.7 g/mol

InChI

InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1

InChI Key

IRMGVPILCPGYNQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-]

Synonyms

2C(14)DAB, 2C14DAB, dimethylditetradecylammonium, dimethylditetradecylammonium bromide

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-]

Antibacterial Properties

Dimethylditetradecylammonium bromide (DDAB), also known as ditetradecyldimethylammonium bromide, has been investigated for its potential antibacterial properties. Studies have shown that DDAB can be effective against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. The mechanism of action is thought to involve disrupting the bacterial cell membrane, leading to cell death [].

However, further research is needed to fully understand the efficacy and safety of DDAB as an antibacterial agent. Additionally, the development of resistance by bacteria is a potential concern, which needs to be addressed before widespread application [].

Gene Delivery

DDAB has been explored as a potential gene delivery vector due to its ability to condense DNA into nanoparticles []. These nanoparticles can then be taken up by cells, allowing for the delivery of genetic material for therapeutic purposes.

However, the efficiency and safety of DDAB-based gene delivery systems are still under investigation. Further research is needed to optimize the delivery process and minimize potential side effects [].

Other Potential Applications

DDAB has also been investigated for various other potential applications in scientific research, including:

  • Antiviral properties: Some studies suggest that DDAB may have antiviral activity against certain viruses, but further research is needed [].
  • Anti-fungal properties: DDAB has shown some antifungal activity in vitro, but its effectiveness in vivo needs further investigation [].
  • Biomaterial development: DDAB can be used to modify the surface properties of biomaterials, potentially improving their biocompatibility and functionality [].

Dimethylditetradecylammonium bromide is a quaternary ammonium compound with the molecular formula C30H64BrNC_{30}H_{64}BrN. It is characterized by two tetradecyl (C14) alkyl chains and two methyl groups attached to a nitrogen atom, making it a member of the dialkyl quaternary ammonium compounds. This compound appears as a white to off-white solid or powder and is soluble in water, making it useful in various applications, particularly as a surfactant and antimicrobial agent .

  • As mentioned earlier, research on the specific mechanism of action of DDAB is limited.
  • Due to its cationic nature, it might interact with negatively charged surfaces like bacterial membranes, potentially disrupting their structure and function []. This could be relevant for its antimicrobial properties.
  • DDAB is likely to cause skin and eye irritation, similar to other quaternary ammonium compounds [].
  • Specific data on toxicity or other hazards is limited in scientific literature.

Limitations and Future Research

  • Research on DDAB is limited compared to other quaternary ammonium compounds.
  • More studies are needed to explore its potential applications, specific mechanisms of action, and a comprehensive safety profile.
Typical of quaternary ammonium compounds. These include:

  • Alkylation Reactions: The compound can undergo alkylation with various electrophiles, leading to the formation of different quaternary ammonium derivatives.
  • Hydrolysis: Under certain conditions, it can hydrolyze to yield dimethyldodecylamine and other byproducts.
  • Interaction with Anions: The bromide ion can be replaced by other halides or anions through nucleophilic substitution reactions, which may alter its solubility and biological activity .

Dimethylditetradecylammonium bromide exhibits significant antimicrobial properties. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. The mechanism of action primarily involves disruption of microbial cell membranes, leading to cell lysis. Additionally, it has been shown to exhibit cytotoxic effects at higher concentrations, which necessitates careful handling in laboratory and industrial settings .

The synthesis of dimethylditetradecylammonium bromide typically involves the following methods:

  • Quaternization Reaction: This method involves the reaction of dimethyldodecylamine with tetradecyl bromide. The reaction proceeds as follows:
    R1N CH3 2+R2BrR1N+(CH3)2R2+Br\text{R}_1\text{N CH}_3\text{ }_2+\text{R}_2\text{Br}\rightarrow \text{R}_1\text{N}^+(CH_3)_2\text{R}_2+\text{Br}^-
    where R1R_1 is the dodecyl group and R2R_2 is the tetradecyl group.
  • Direct Alkylation: Another approach involves directly reacting dimethylamine with tetradecyl halides under controlled conditions to form the desired product.

These methods yield dimethylditetradecylammonium bromide with varying purity levels depending on the reaction conditions and purification processes employed .

Dimethylditetradecylammonium bromide has a variety of applications across different fields:

  • Antimicrobial Agent: Widely used in disinfectants and antiseptics due to its effectiveness against pathogens.
  • Surfactant: Employed in formulations for personal care products, detergents, and industrial cleaners.
  • Emulsifier: Utilized in cosmetic formulations to stabilize emulsions.
  • Catalyst: Acts as a catalyst in certain organic reactions due to its ability to facilitate phase transfer .

Studies have shown that dimethylditetradecylammonium bromide can interact with biological membranes and proteins. Its hydrophobic alkyl chains allow it to insert into lipid bilayers, thus altering membrane fluidity and permeability. This property is crucial for its antimicrobial activity but also raises concerns regarding potential cytotoxicity when used at higher concentrations. Research indicates that prolonged exposure can lead to skin irritation and sensitization in some individuals .

Several compounds share structural characteristics with dimethylditetradecylammonium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Didecyldimethylammonium bromideTwo decyl groupsStronger activity against Gram-negative bacteria
DimethyldodecylamineOne dodecyl groupLess hydrophobic than dimethylditetradecylammonium bromide
Dimethylbenzylammonium chlorideBenzyl group instead of alkylMore effective as a cationic surfactant in personal care products
Dodecyldimethylbenzylammonium chlorideBenzyl group + dodecylEnhanced antimicrobial properties compared to simple dodecyl derivatives

Dimethylditetradecylammonium bromide stands out due to its long alkyl chains which enhance its surfactant properties and antimicrobial efficacy compared to shorter-chain analogs .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68105-02-2

Dates

Modify: 2023-08-15

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